molecular formula C9H11ClN2 B012550 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 107479-55-0

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B012550
CAS No.: 107479-55-0
M. Wt: 182.65 g/mol
InChI Key: PDJZJYRZZSOTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with suitable reagents under controlled conditions to form the desired benzodiazepine structure . The process may include steps such as acylation, reduction, and cyclization, often carried out under solvent-free conditions to enhance yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of benzodiazepines by utilizing a flow platform that combines various reaction steps into a continuous process . This approach not only improves the efficiency of the synthesis but also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups into more reduced forms.

    Substitution: Commonly involves the replacement of a chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines with different pharmacological properties .

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with biological targets, such as neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Alprazolam: Commonly used for the treatment of anxiety and panic disorders.

Uniqueness

8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its chlorine substitution and tetrahydrobenzodiazepine core differentiate it from other benzodiazepines, potentially offering unique therapeutic benefits and a different side effect profile .

Properties

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJZJYRZZSOTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444313
Record name 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107479-55-0
Record name 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107479-55-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.